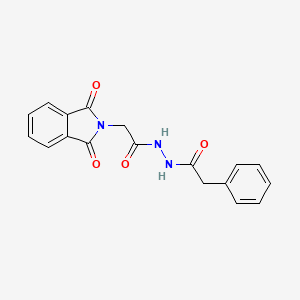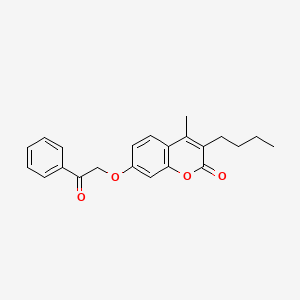
2-Methylpropyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルは、ユニークな構造を持つ複雑な有機化合物です。これは、さまざまな生物活性と科学および産業のさまざまな分野での用途で知られるテトラヒドロピリミジン誘導体のクラスに属します。
準備方法
合成経路と反応条件
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルの合成は、通常、複数段階の有機反応を伴います。出発原料には、通常、4-プロポキシベンズアルデヒド、酢酸エチル、および尿素が含まれます。反応条件は通常、エタノールなどの溶媒とピペリジンなどの触媒を必要とします。このプロセスは、中間体の形成を含み、これはその後、最終生成物を得るためにさらなる反応にかけられます。
工業的生産方法
工業的な環境では、この化合物の生産は、反応条件が収率と純度の高さを確保するために慎重に制御される大規模なバッチ反応器を伴う可能性があります。温度、圧力、反応時間を監視するための自動システムの使用は、生産プロセスを最適化するために一般的です。
化学反応の分析
反応の種類
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が関与する可能性があります。
置換: 求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性がある一方、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査しています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に活用されています。
科学的研究の応用
2-Methylpropyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途とコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
- 6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチルエステル
- 6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸メチルエステル
独自性
6-メチル-2-オキソ-4-(4-プロポキシフェニル)-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸2-メチルプロピルエステルは、その化学反応性と生物活性を影響を与える可能性のある特定の置換基のために際立っています。2-メチルプロピル基の存在は、その親油性を高め、生物学的膜と相互作用する能力を高める可能性があり、これはさまざまな用途のためのユニークな化合物となっています。
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-methylpropyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-5-10-24-15-8-6-14(7-9-15)17-16(13(4)20-19(23)21-17)18(22)25-11-12(2)3/h6-9,12,17H,5,10-11H2,1-4H3,(H2,20,21,23) |
InChIキー |
SEJOKFUHJGOWOB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697148.png)
![2-nitro-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11697156.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)
![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)


![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
